Home > Products > Screening Compounds P98408 > 3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride
3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride - 1269199-66-7

3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride

Catalog Number: EVT-1811402
CAS Number: 1269199-66-7
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Anle138b (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole)

    Compound Description: Anle138b is a potent inhibitor of α-synuclein and prion protein oligomerization. [] It is being actively developed as a potential PET imaging radiotracer for α-synuclein aggregates, particularly in the context of Parkinson's disease and related α-synucleinopathies. [] This research focuses on developing radiolabeled versions of anle138b, specifically with carbon-11 and fluorine-18, for PET imaging. []

[18F]Anle138b (5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[d][1,3]dioxol-5-yl)-1H-pyrazole)

    Compound Description: [18F]Anle138b is a radiolabeled analog of anle138b, designed specifically for Positron Emission Tomography (PET) imaging. [] This derivative replaces a hydrogen atom with fluorine-18 in the benzodioxole moiety. [] This modification allows for tracking the compound's distribution and binding in vivo, making it suitable for studying α-synuclein aggregates. []

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride]

    Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin B1 receptor. [] It exhibits high potency and selectivity for the B1 receptor over the B2 receptor. [] SSR240612 demonstrates promising in vivo activity in various animal models, including inhibiting paw edema, reducing ear edema, and preventing neuropathic pain. []

Overview

3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride is a chemical compound characterized by the fusion of a benzodioxole moiety with a pyrazole ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to the bioactive properties associated with the benzodioxole group and the pharmaceutical relevance of the pyrazole scaffold. The compound has been studied for its interactions with various biomolecules, indicating its potential in therapeutic applications, especially in cancer treatment.

Source

The compound can be synthesized through various chemical routes, often involving the cyclization of hydrazine derivatives with precursors containing the benzodioxole structure. It has been documented in multiple scientific studies and patents, highlighting its significance in drug discovery and development .

Classification

3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within the pyrazole ring. It also falls under the category of bioactive compounds, given its demonstrated effects on biological systems.

Synthesis Analysis

Methods

The synthesis of 3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride typically involves:

  • Cyclization Reactions: A common method is the cyclization of hydrazine derivatives with benzodioxole-containing precursors under acidic conditions. This process facilitates the formation of the pyrazole ring while integrating the benzodioxole moiety.
  • Continuous Flow Processes: For industrial applications, continuous flow synthesis techniques are employed to enhance efficiency and scalability. These methods allow for improved control over reaction conditions and increased yield.

Technical Details

The synthetic pathways often require specific reagents and conditions, such as:

  • Acidic Catalysts: Used to promote cyclization.
  • Recyclable Catalysts: In continuous flow processes to minimize waste and maximize efficiency.

The choice of solvents and temperatures can significantly influence the reaction outcomes, necessitating careful optimization during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride features:

  • A benzodioxole group that contributes to its aromatic character and potential biological activity.
  • A pyrazole ring that enhances its pharmacological properties.

Data

The compound has a molecular formula of C10H10ClN3O3C_{10}H_{10}ClN_3O_3 and a molecular weight of approximately 241.66 g/mol. Its structural integrity is confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy .

Chemical Reactions Analysis

Reactions

3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions may occur at the benzodioxole ring with halogenated derivatives under basic conditions.

Technical Details

The specific conditions for these reactions include:

  • Oxidation Conditions: Typically carried out in aqueous or organic solvents.
  • Reduction Conditions: Conducted in polar solvents like methanol or ethanol.
  • Substitution Conditions: Often involves strong bases like potassium carbonate in polar aprotic solvents.
Mechanism of Action

Process

The mechanism of action for 3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride involves its interaction with various biomolecules. Similar compounds have been shown to exert their effects through:

  • Enzyme Inhibition: Targeting specific enzymes involved in cellular processes.
  • Gene Expression Modulation: Altering gene expression profiles linked to cell proliferation and apoptosis.

These mechanisms contribute to its potential anticancer activity by inducing cell cycle arrest and promoting apoptosis in malignant cells .

Data

Research indicates that related compounds exhibit significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. This suggests that 3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride may share similar bioactivity profiles .

Physical and Chemical Properties Analysis

Physical Properties

3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride is typically characterized by:

  • A white crystalline solid appearance.
  • Solubility in polar solvents, which facilitates its use in various formulations.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards oxidation and reduction agents, making it versatile for further chemical modifications.

Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability during storage .

Applications

Scientific Uses

The potential applications of 3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride span various fields:

  • Medicinal Chemistry: As a lead compound for developing new anticancer agents due to its bioactive properties.
  • Materials Science: Its unique structural features make it suitable for creating novel materials with specific electronic or optical properties.

Research continues to explore its efficacy against different biological targets, contributing to advancements in both therapeutic strategies and material innovations .

Synthesis Methodologies and Optimization

Cyclization Strategies for Pyrazole Core Formation

The pyrazole core of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole hydrochloride is typically constructed via acid-catalyzed cyclocondensation or hydrazone-nitroolefin [3+2] cycloadditions. A regioselective approach employs N-monosubstituted hydrazones reacting with nitroolefins under aerobic conditions. For example, hydrazones derived from 4-chlorobenzaldehyde and methylhydrazine undergo cyclization with 3,4-methylenedioxy-β-nitrostyrene in methanol at room temperature, yielding 68–92% of 3,5-disubstituted pyrazoles after 40–72 hours [1]. Air exposure is critical for oxidation during cyclization, converting intermediates to aromatic pyrazoles. The reaction progresses from a homogeneous brown solution to a heterogeneous yellow precipitate, indicating product formation. Key variables include:

  • Solvent selection: Methanol is optimal for solubility and reaction control
  • Stoichiometry: 1.25 equivalents of aldehyde hydrazone relative to nitroolefin
  • Oxidation control: Atmospheric oxygen enables dehydrogenation without chemical oxidants

Table 1: Cyclization Methods for Pyrazole Core

MethodConditionsYield (%)Regioselectivity Control
Hydrazone/Nitroolefin [3+2]MeOH, rt, 72 hr, air68–92High (1,3,5-trisubstituted)
Microwave-AssistedEthanol, 100°C, 30 min75–85*Moderate

*Estimated from analogous pyrazole syntheses [6] [8]

Continuous Flow Synthesis for Scalable Production

Continuous flow technology significantly enhances the scalability of benzodioxole precursor functionalization, a key step for pyrazole synthesis. A heterogeneous Zn-Aquivion® catalyst (zinc-modified perfluorosulfonic acid resin) enables continuous Friedel–Crafts acylation of 1,3-benzodioxole under flow conditions. Operating at 100°C with a 30-minute residence time, this system achieves 73% conversion with 62% selectivity for 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one—a direct precursor to 3-(1,3-benzodioxol-5-yl) pyrazole intermediates [3]. Crucially, the packed-bed reactor maintains stability over 6 hours, outperforming batch protocols by:

  • Eliminating catalyst separation steps
  • Enabling in situ recycling of unreacted 1,3-benzodioxole via distillation
  • Preventing thermal degradation observed at >120°C in batch systemsProcess intensification reduces waste generation and improves energy efficiency compared to traditional Lewis acid (e.g., AlCl₃)-mediated acylations.

Heterogeneous Catalysis in Precursor Functionalization

Recyclable solid acids revolutionize benzodioxole functionalization, which generates essential building blocks for pyrazole synthesis. Zn-Aquivion® demonstrates superior performance in catalyzing the acylation of 1,3-benzodioxole with propionic anhydride, achieving 59% conversion and 34% selectivity under optimized batch conditions [3]. The catalyst's stability allows reuse across multiple cycles without significant activity loss. Alternative silica-bonded sulfonic acid catalysts show promising selectivity (>40%), though with lower conversion rates. Key advantages include:

  • Reduced waste: Sub-stoichiometric catalyst loading (1–5 mol%)
  • Solvent flexibility: Compatibility with dichloroethane and acetic acid
  • Product stability: The acylated product remains intact under reaction conditionsTable 2: Heterogeneous Catalysts for Benzodioxole Functionalization
CatalystConversion (%)Selectivity (%)TemperatureReusability
Zn-Aquivion®5934100°C3 cycles
Silica-SO₃H3141120°C4 cycles
Aquivion®-SO₃H73*62*100°C>6 hr stability

*Continuous flow conditions [3]

Regioselective Approaches for Benzodioxole Integration

Electronic and steric control strategies ensure precise benzodioxole attachment at the pyrazole C3 or C5 position. Electrophilic substitution favors the C5 position of benzodioxole due to the electron-donating methylenedioxy group, which directs electrophiles to the less hindered 5-position [1] [3]. In pyrazole cyclizations, 5-benzodioxolyl-3-aryl regioisomers dominate when unsymmetrical 1,3-dicarbonyl precursors or directed cycloadditions are employed. For example, 3,4-methylenedioxy-β-nitrostyrene reacts regioselectively with N-methyl-4-chlorobenzaldehyde hydrazone to form 5-(benzo[d][1,3]dioxol-5-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole as the sole isomer [1]. Critical parameters include:

  • Substituent effects: N-alkyl hydrazines favor 1,3,5-trisubstitution patterns
  • Electronic bias: Benzodioxole’s +M effect stabilizes positive charge buildup at C5 during electrophilic attack
  • Byproduct control: Optimized stoichiometry minimizes 1,4-addition byproducts (<5%)

Post-Synthetic Modification Techniques for Derivative Libraries

Directed C–H functionalization and N-alkylation enable diversification of the 3-(1,3-benzodioxol-5-yl)-1H-pyrazole scaffold. After pyrazole formation, the N1 nitrogen undergoes regioselective alkylation with alkyl/benzyl halides under basic conditions (K₂CO₃, DMF, 60°C) to produce 1-substituted analogs [1] [10]. Additionally, the benzodioxole ring’s C4 position can be brominated using NBS or functionalized via palladium-catalyzed cross-coupling. For hydroxamic acid derivatives—relevant to metalloprotease inhibitor development—O-benzyl hydroxamates are synthesized via CDI-mediated coupling with N-benzylhydroxylamine, followed by deprotection . Key transformations include:

  • Heterocycle annulation: Pyrazolines via hydrazone addition to α,β-unsaturated ketones
  • Acylative diversification: Formation of amides and esters at C4 of the pyrazole ring
  • Halogenation: Bromination at benzodioxole C4 for Suzuki-Miyaura cross-couplings

Table 3: Synthetic Derivatives of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole

Derivative ClassModification SiteKey Reagents/ConditionsApplication Target
N-Alkyl pyrazolesN1R-X, K₂CO₃, DMF, 60°CCOX inhibitors [7]
4-Hydroxamic acidsC4 carbonylCDI, N-BnNHOH; H₂/Pd-CMeprin inhibitors
5-Nitroheterocycle hybridsC3/C5Claisen-Schmidt + hydrazine cyclizationAntitubercular agents [8]

Properties

CAS Number

1269199-66-7

Product Name

3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-pyrazole;hydrochloride

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

InChI

InChI=1S/C10H8N2O2.ClH/c1-2-9-10(14-6-13-9)5-7(1)8-3-4-11-12-8;/h1-5H,6H2,(H,11,12);1H

InChI Key

APDBMFVFQSCWIE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NN3.Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NN3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.